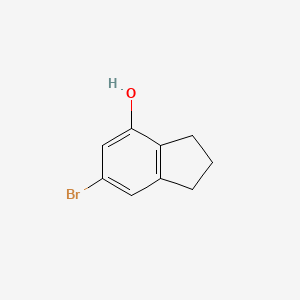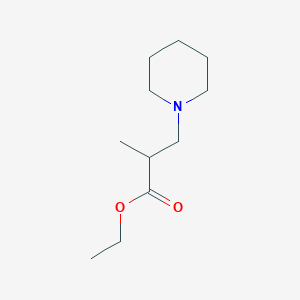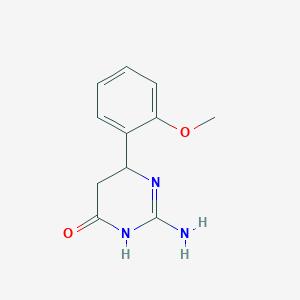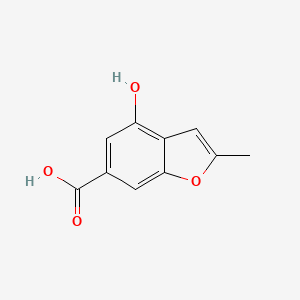
6-bromo-2,3-dihydro-1H-inden-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of indene, featuring a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-indene followed by hydroxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride under reflux conditions. The resulting bromo compound is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 6-bromo-2,3-dihydro-1H-inden-4-one.
Reduction: Formation of 2,3-dihydro-1H-inden-4-ol.
Substitution: Formation of 6-substituted-2,3-dihydro-1H-inden-4-ol derivatives.
科学的研究の応用
6-Bromo-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-bromo-2,3-dihydro-1H-inden-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship .
類似化合物との比較
Similar Compounds
- 4-Bromo-2,3-dihydro-1H-inden-1-ol
- 6-Bromo-2,3-dihydro-1H-inden-1-amine
- 4-Bromo-2,3-dihydro-1H-indene
Uniqueness
6-Bromo-2,3-dihydro-1H-inden-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
6-bromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9BrO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |
InChIキー |
GJAUMXIWAWFVRZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)


![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)

![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)

![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
